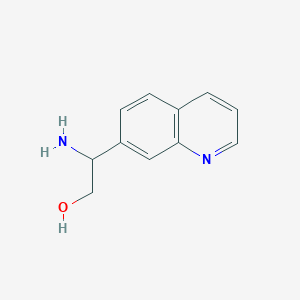![molecular formula C10H13BO4 B13600211 [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and dimethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with methyl chloroformate under suitable conditions. The reaction is usually carried out in an inert atmosphere, using basic conditions and an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used, often in aqueous or organic solvents.
Major Products Formed
Aplicaciones Científicas De Investigación
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or ligand in various chemical reactions.
Material Science: It is used in the development of new materials with specific properties.
Biological Applications: It is explored for its potential in drug delivery and as a sensor for detecting biological molecules.
Mecanismo De Acción
The mechanism of action of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
Comparación Con Compuestos Similares
Similar Compounds
[3-Methoxycarbonylphenyl]boronic acid: Similar in structure but lacks the dimethyl groups.
[3,5-Bis(methoxycarbonyl)phenyl]boronic acid: Contains two methoxycarbonyl groups instead of one.
[3-Methoxycarbonyl-5-nitrophenyl]boronic acid: Contains a nitro group, which alters its reactivity and applications.
Uniqueness
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is unique due to the presence of both methoxycarbonyl and dimethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specific organic molecules and materials.
Propiedades
Fórmula molecular |
C10H13BO4 |
|---|---|
Peso molecular |
208.02 g/mol |
Nombre IUPAC |
(3-methoxycarbonyl-2,4-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-6-4-5-8(11(13)14)7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 |
Clave InChI |
NHISKKAZMUCEDE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)C)C(=O)OC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


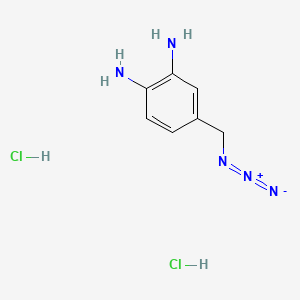


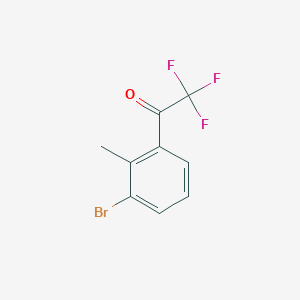
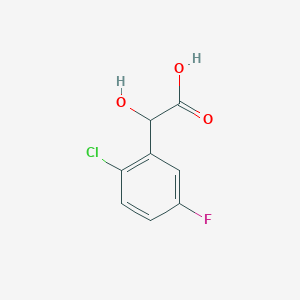

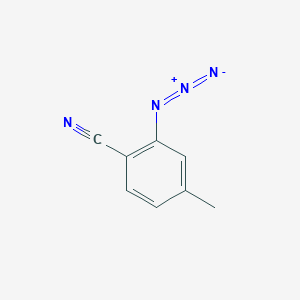
![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)
